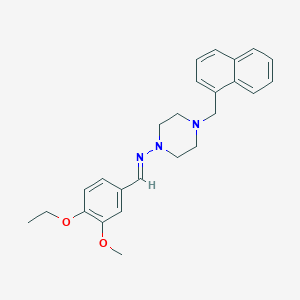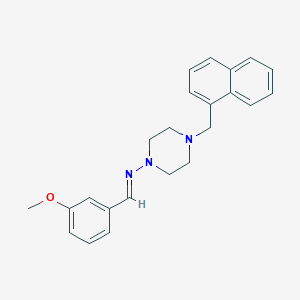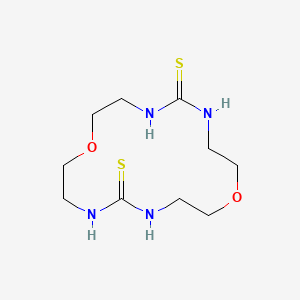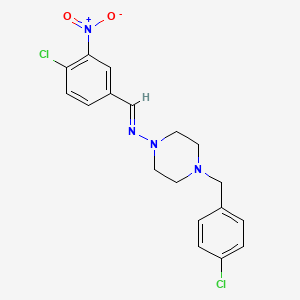![molecular formula C19H24N4 B3911257 4-(4-methylbenzyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3911257.png)
4-(4-methylbenzyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine
Overview
Description
4-(4-methylbenzyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine, commonly known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of piperazine-based compounds and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of MPPE is not yet fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain, which are involved in the regulation of mood, behavior, and cognition. MPPE has been shown to increase dopamine and serotonin levels in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPPE has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. Additionally, MPPE has been shown to increase the expression of certain neurotrophic factors, which are involved in the growth and survival of neurons. MPPE has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
MPPE has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale studies. Additionally, MPPE has been shown to have low toxicity and side effects, making it a safe compound to work with. However, one limitation of MPPE is that its mechanism of action is not yet fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on MPPE. One area of interest is the development of more potent and selective analogs of MPPE, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of MPPE and its potential applications in the treatment of neurological disorders. Finally, studies are needed to determine the long-term safety and efficacy of MPPE in humans.
Scientific Research Applications
MPPE has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. MPPE has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, MPPE has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.
properties
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-pyridin-4-ylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-16-3-5-18(6-4-16)15-22-11-13-23(14-12-22)21-17(2)19-7-9-20-10-8-19/h3-10H,11-15H2,1-2H3/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEMNJDSLAMIJK-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(\C)/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzyl)-N-[(E)-1-(4-pyridinyl)ethylidene]-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2R*,4S*)-4-hydroxy-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3911174.png)
![3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]](/img/structure/B3911186.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methylphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3911192.png)
![N-[1-(4-fluorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B3911193.png)



![(4-bromo-2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3911215.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(2,6-dimethoxybenzene)](/img/structure/B3911218.png)
![N-[(5-bromo-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3911220.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-phenyl-2-naphthalenesulfonamide](/img/structure/B3911228.png)


![3-{[(2-fluorophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B3911261.png)